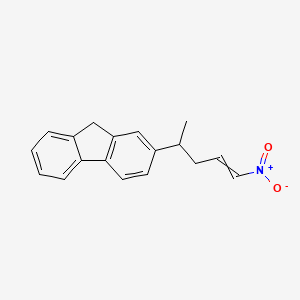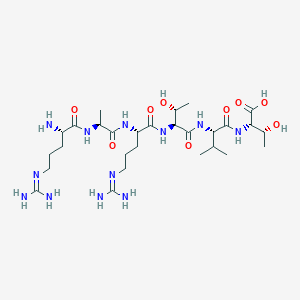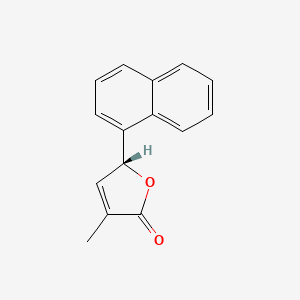
2-(5-Nitropent-4-EN-2-YL)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Nitropent-4-EN-2-YL)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a nitro group attached to a pentenyl chain, which is further connected to a fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropent-4-EN-2-YL)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9H-fluorene and 5-nitropent-4-en-2-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts: A palladium catalyst, such as palladium acetate, is often used to facilitate the coupling reaction.
Procedure: The 9H-fluorene is reacted with 5-nitropent-4-en-2-yl bromide in the presence of the palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitropent-4-EN-2-YL)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Hydroxylamine Derivatives: Formed by partial reduction of the nitro group.
Functionalized Fluorenes: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-(5-Nitropent-4-EN-2-YL)-9H-fluorene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-(5-Nitropent-4-EN-2-YL)-9H-fluorene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorene core can also intercalate with DNA, affecting its structure and function.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitropent-4-EN-2-YL)benzene: Similar structure but with a benzene core instead of a fluorene core.
(5-Nitropent-4-EN-2-YL)cyclopropane: Contains a cyclopropane ring instead of a fluorene core.
tert-Butyl carbamate: Contains a carbamate group instead of a nitro group.
Uniqueness
2-(5-Nitropent-4-EN-2-YL)-9H-fluorene is unique due to its combination of a fluorene core and a nitropentenyl side chain. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in materials science and organic electronics.
Properties
CAS No. |
915312-42-4 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-(5-nitropent-4-en-2-yl)-9H-fluorene |
InChI |
InChI=1S/C18H17NO2/c1-13(5-4-10-19(20)21)14-8-9-18-16(11-14)12-15-6-2-3-7-17(15)18/h2-4,6-11,13H,5,12H2,1H3 |
InChI Key |
WHONANKESNICRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C[N+](=O)[O-])C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)

![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)





![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)


